

# Veratramine's Interaction with the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

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## Compound of Interest

Compound Name: Veratramine

Cat. No.: B1683811

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## Introduction

**Veratramine**, a steroidal alkaloid derived from plants of the *Veratrum* genus, has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. Emerging evidence indicates that a key mechanism underlying **veratramine's** therapeutic potential is its interaction with the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of **veratramine's** engagement with the PI3K/Akt/mTOR cascade, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

## Molecular Interaction and Quantitative Analysis

**Veratramine** exerts its influence on the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation of key protein kinases within the cascade. This inhibitory action has been observed in a dose-dependent manner across various cancer cell lines, including hepatocellular carcinoma (HepG2), osteosarcoma (143B and HOS), and glioblastoma. The

effects of **veratramine** extend to the modulation of downstream signaling molecules, leading to significant cellular responses such as apoptosis, autophagy, and cell cycle arrest.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating **veratramine**'s interaction with the PI3K/Akt/mTOR pathway and its components.

Table 1: Dose-Dependent Inhibition of PI3K/Akt/mTOR Pathway Phosphorylation by **Veratramine** in HepG2 Cells

| Veratramine Concentration (μM) | Duration of Treatment (hours) | Effect on p-PI3K, p-Akt, and p-mTOR Levels          |
|--------------------------------|-------------------------------|---|
| 10                             | 48                            | Significant decrease compared to control[1]         |
| 20                             | 48                            | Further significant decrease compared to control[1] |
| 40                             | 48                            | Strongest inhibition of phosphorylation observed[1] |

Table 2: Molecular Docking Binding Energies of **Veratramine** with PI3K/Akt Pathway Proteins

| Target Protein | Binding Energy (kJ/mol) | Significance                               |
|----------------|-------------------------|--|
| PI3KCA         | -8.7[2]                 | Indicates a strong and stable interaction. |
| AKT1           | -10.8[2]                | Suggests a very strong binding affinity.   |

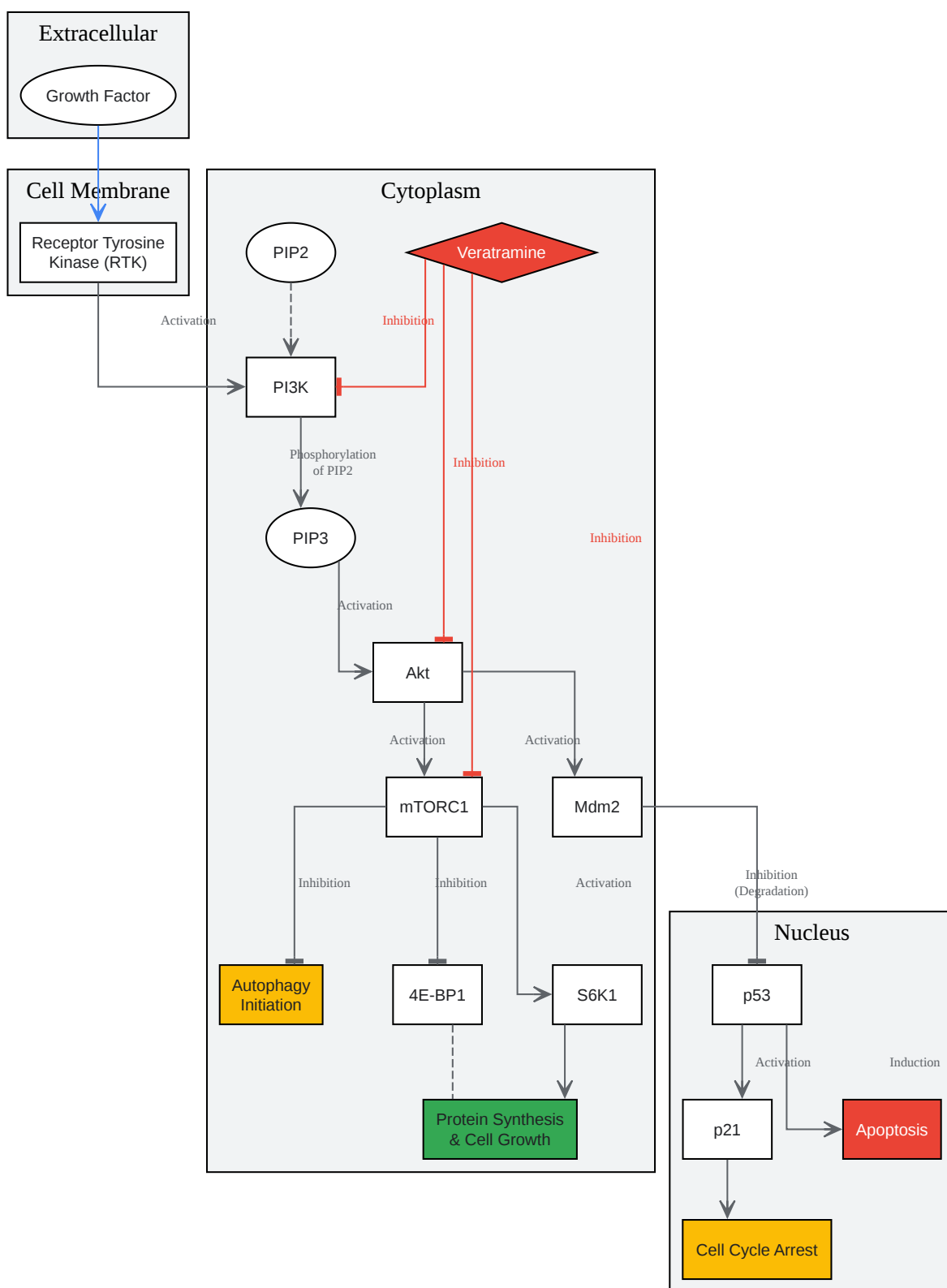
Table 3: In Vivo Tumor Growth Inhibition by **Veratramine**

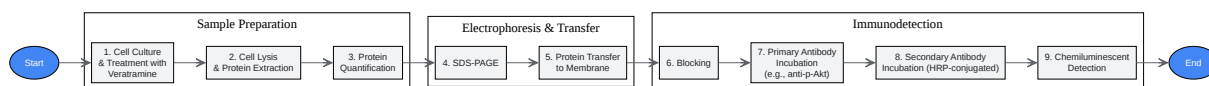
| Veratramine Dosage (mg/kg) | Administration Route | Tumor Model            | Outcome  |
|----------------------------|----------------------|------------------------|--|
| 20                         | Oral gavage          | Osteosarcoma xenograft | Significant reduction in tumor growth.               |
| 30                         | Oral gavage          | Osteosarcoma xenograft | Dose-dependent inhibition of tumor growth.           |
| 40                         | Oral gavage          | Osteosarcoma xenograft | Marked suppression of tumor volume.                  |
| 2                          | Oral gavage          | Liver cancer xenograft | Significant inhibition of subcutaneous tumor growth. |

## Signaling Pathway and Experimental Visualization

The interaction of **veratramine** with the PI3K/Akt/mTOR pathway and its downstream consequences can be visualized through signaling pathway diagrams. Furthermore, the workflows of key experimental procedures used to elucidate these interactions provide a clear understanding of the research methodology.

## Veratramine's Impact on the PI3K/Akt/mTOR Signaling Pathway





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## References

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